molecular formula C8H4ClF3N2 B182976 5-Chloro-2-(trifluoromethyl)benzimidazole CAS No. 656-49-5

5-Chloro-2-(trifluoromethyl)benzimidazole

Cat. No.: B182976
CAS No.: 656-49-5
M. Wt: 220.58 g/mol
InChI Key: OQKQEDXERMELRT-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzimidazole has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole and its derivatives have been intensively studied due to their broad range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-Chloro-2-(trifluoromethyl)benzimidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with trifluoroacetic anhydride, followed by reduction and cyclization to form the desired benzimidazole . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Electrophilic substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are employed under controlled temperatures.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(trifluoromethyl)benzimidazole, while nitration can produce 5-nitro-2-(trifluoromethyl)benzimidazole.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzimidazole: Lacks the chlorine substitution, which may affect its biological activity and chemical reactivity.

    5-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, which can influence its lipophilicity and membrane permeability.

    2-Chloro-5-(trifluoromethyl)benzoxazole: Contains an oxygen atom in place of one of the nitrogen atoms in the benzimidazole ring, leading to different chemical and biological properties.

Uniqueness

5-Chloro-2-(trifluoromethyl)benzimidazole is unique due to the combined presence of both chlorine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its stability under various chemical conditions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKQEDXERMELRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215857
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-49-5
Record name 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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